molecular formula C7H14N2O6S B14603512 Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate CAS No. 61093-45-6

Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate

Cat. No.: B14603512
CAS No.: 61093-45-6
M. Wt: 254.26 g/mol
InChI Key: CWSHXUWGSOGZSB-UHFFFAOYSA-N
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Description

Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes both ester and amide functionalities, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate typically involves the reaction of ethyl chloroformate with methanesulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate involves the formation of stable carbamate linkages with amines. This stability is due to the resonance structure of the carbamate group, which reduces the nucleophilicity of the nitrogen atom. The compound can be selectively deprotected under specific conditions, allowing for controlled release of the amine functionality .

Comparison with Similar Compounds

Similar Compounds

    t-Butyl carbamate: Another carbamate used as a protecting group for amines.

    Benzyl carbamate: Used in similar applications but has different deprotection conditions.

    Fluorenylmethoxycarbonyl (FMOC) carbamate: Commonly used in peptide synthesis.

Uniqueness

Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to other carbamates. Its stability and ease of deprotection make it a valuable tool in organic synthesis .

Properties

CAS No.

61093-45-6

Molecular Formula

C7H14N2O6S

Molecular Weight

254.26 g/mol

IUPAC Name

ethyl N-[(ethoxycarbonylamino)methylsulfonyl]carbamate

InChI

InChI=1S/C7H14N2O6S/c1-3-14-6(10)8-5-16(12,13)9-7(11)15-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11)

InChI Key

CWSHXUWGSOGZSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCS(=O)(=O)NC(=O)OCC

Origin of Product

United States

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